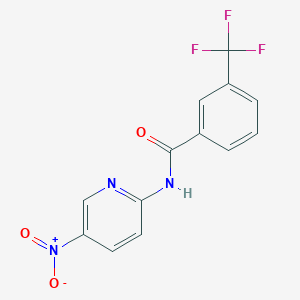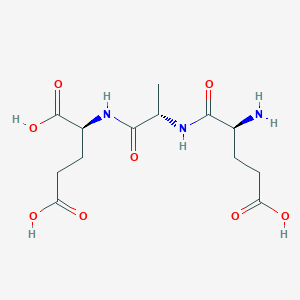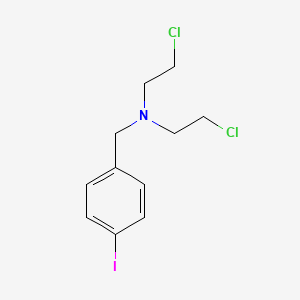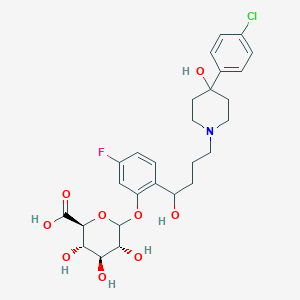
Haloperidol-1-hydroxy-2'-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-1-hydroxy-2’-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the process of glucuronidation, where a glucuronic acid molecule is added to Haloperidol. This compound is significant in the pharmacokinetics of Haloperidol, as it represents a major pathway for the drug’s metabolism and excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2’-D-glucuronide typically involves the enzymatic glucuronidation of Haloperidol. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of Haloperidol-1-hydroxy-2’-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Haloperidol is incubated with UGT enzymes and UDPGA under controlled conditions to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Haloperidol-1-hydroxy-2’-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide bond, releasing the parent compound, Haloperidol .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of Haloperidol-1-hydroxy-2’-D-glucuronide.
Conjugation: UDPGA and UGT enzymes are commonly used for the glucuronidation process.
Major Products Formed
The major product formed from the hydrolysis of Haloperidol-1-hydroxy-2’-D-glucuronide is Haloperidol. This reaction is significant in the context of drug metabolism and excretion .
Wissenschaftliche Forschungsanwendungen
Haloperidol-1-hydroxy-2’-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Haloperidol in the human body.
Toxicology: Assessing the safety and potential side effects of Haloperidol and its metabolites.
Drug Development: Understanding the metabolic pathways of Haloperidol can aid in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Wirkmechanismus
Haloperidol-1-hydroxy-2’-D-glucuronide itself does not have a direct pharmacological effect. its formation and excretion are crucial for the overall pharmacokinetics of Haloperidol. The parent compound, Haloperidol, exerts its effects by antagonizing dopamine D2 receptors in the brain, which helps alleviate symptoms of psychosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: The parent compound, used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of Haloperidol, formed through reduction.
Haloperidol Pyridinium: A metabolite formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2’-D-glucuronide is unique in its role in the glucuronidation pathway of Haloperidol metabolism. Unlike other metabolites, it represents a major route for the excretion of Haloperidol, making it a key compound in understanding the drug’s pharmacokinetics .
Eigenschaften
Molekularformel |
C27H33ClFNO9 |
|---|---|
Molekulargewicht |
570.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1 |
InChI-Schlüssel |
BMEZYYSQKUDMEQ-ZEXCBXNDSA-N |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
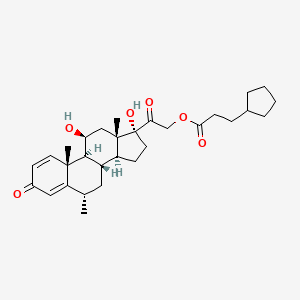
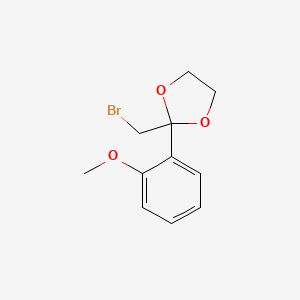
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)



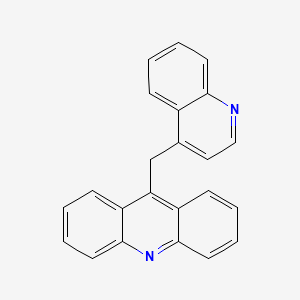
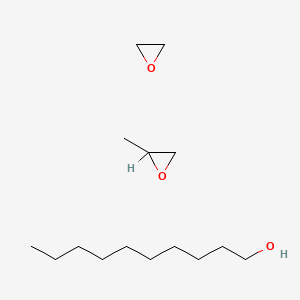
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
